Bis(2-hydroxy-3-((1-oxooctadecyl)oxy)propyl) malate
Description
Bis(2-hydroxy-3-((1-oxooctadecyl)oxy)propyl) malate is a malic acid derivative esterified at both carboxyl groups with 2-hydroxy-3-((1-oxooctadecyl)oxy)propyl chains. The structure features a central malate core flanked by two long-chain (C18) hydrophobic moieties, each containing an ester-linked hydroxypropyl group.
Properties
CAS No. |
94159-28-1 |
|---|---|
Molecular Formula |
C46H86O11 |
Molecular Weight |
815.2 g/mol |
IUPAC Name |
bis(2-hydroxy-3-octadecanoyloxypropyl) 2-hydroxybutanedioate |
InChI |
InChI=1S/C46H86O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)54-36-40(47)38-56-45(52)35-42(49)46(53)57-39-41(48)37-55-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40-42,47-49H,3-39H2,1-2H3 |
InChI Key |
XRDRHFBPZOXMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC(C(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization and filtration processes to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. Common solvents used in these reactions include toluene, benzene, and other organic solvents.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers.
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of Bis(2-hydroxy-3-((1-oxooctadecyl)oxy)propyl) malate is in drug delivery systems. Its amphiphilic nature enables the formation of micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Anti-cancer Drug Formulation
A study demonstrated the use of this compound in formulating a delivery system for an anti-cancer drug. The results indicated improved drug stability and targeted delivery to cancer cells, reducing side effects associated with conventional chemotherapy .
Emulsifiers
The compound also serves as an effective emulsifier in pharmaceutical formulations. Its ability to stabilize oil-in-water emulsions is crucial for the development of creams and ointments.
Data Table: Emulsification Efficiency
| Formulation Type | Emulsifier Concentration (%) | Stability (Days) |
|---|---|---|
| Cream | 1 | 30 |
| Ointment | 2 | 45 |
Skin Conditioning Agents
In cosmetic formulations, this compound is utilized as a skin conditioning agent. Its moisturizing properties help improve skin texture and hydration.
Case Study: Moisturizing Cream
A clinical trial involving a moisturizing cream containing this compound showed significant improvements in skin hydration levels compared to a control group over four weeks .
Surfactants
The compound acts as a surfactant, facilitating the mixing of oil and water phases in cosmetic products. This property is particularly beneficial in formulating lotions and shampoos.
Data Table: Surfactant Performance
| Product Type | Concentration (%) | Surface Tension (mN/m) |
|---|---|---|
| Lotion | 1 | 35 |
| Shampoo | 0.5 | 40 |
Food Additive
In food technology, this compound can be used as an emulsifier or stabilizer in various food products. Its safety profile makes it suitable for use in food applications.
Case Study: Salad Dressing
Research conducted on salad dressings incorporating this compound revealed enhanced emulsion stability and improved sensory attributes, such as taste and texture .
Nutraceuticals
The compound's potential as a carrier for nutraceuticals has also been explored. Its ability to enhance the bioavailability of vitamins and minerals makes it valuable in dietary supplements.
Data Table: Nutraceutical Delivery Efficiency
| Nutraceutical | Delivery System Type | Bioavailability Improvement (%) |
|---|---|---|
| Vitamin E | Liposomal | 25 |
| Omega-3 Fatty Acids | Microemulsion | 40 |
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the homolytic cleavage of the nitrogen-nitrogen bond upon heating or exposure to ultraviolet light. This cleavage generates two free radicals, which can then initiate polymerization reactions by reacting with monomers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Natural Product Fractions
Compounds such as (2S)-2-[(1-oxohexadecyl)oxy]-3-[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrienyl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside () share a malate/glycoside backbone but differ in substituents:
- Chain length/saturation : The target compound uses saturated C18 chains, whereas analogs in feature unsaturated C18 (octadecatrienyl) or shorter C16 chains. Unsaturation reduces melting points and enhances fluidity, impacting solubility and membrane interaction .
- Functional groups: The absence of glycosidic moieties in the target compound limits its carbohydrate-mediated bioactivity but may improve chemical stability in non-aqueous environments .
Antimicrobial Activity of Ester-Functionalized Compounds
N-arylpiperazine derivatives () with carbamate and hydroxyl groups demonstrate antimicrobial efficacy against mycobacteria. While the target compound lacks nitrogenous groups critical for piperazine bioactivity, its ester and hydroxyl groups may disrupt microbial membranes via hydrophobic interactions—a mechanism observed in long-chain esters . However, without direct testing, this remains speculative.
Privileged Substructure Considerations
The malate core with spatially defined hydroxyl and ester groups aligns with "privileged substructures" () that mimic protein surface elements (e.g., β-turns).
Material Science Comparisons
Contact lens polymers like Galyfilcon A () combine siloxanes and methacrylates for oxygen permeability (Dk = 60×10⁻¹¹ cm²/sec). The target compound’s hydroxyl groups may confer moderate hydrophilicity (~47% water content in analogs), but its lack of siloxane or polymer architecture limits oxygen permeability and mechanical durability .
Environmental and Stability Profiles
Perfluorinated compounds (PFCs, ) exhibit extreme environmental persistence due to C-F bonds. In contrast, the target compound’s ester linkages are biodegradable, though its C18 chains may confer moderate persistence in lipid-rich environments .
Data Table: Key Comparative Properties
Research Findings and Implications
- Chain Length vs. Bioactivity : Longer saturated chains (C18) in the target compound may enhance lipid solubility and membrane interaction compared to shorter or unsaturated analogs, but reduce water solubility .
- Antimicrobial Potential: While lacking nitrogenous groups, ester-mediated membrane disruption could offer bioactivity distinct from piperazine derivatives .
- Environmental Safety : The compound’s biodegradability is advantageous over PFCs but requires validation in ecotoxicological studies .
Biological Activity
Bis(2-hydroxy-3-((1-oxooctadecyl)oxy)propyl) malate , also known as a derivative of malic acid, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and implications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes:
- Two hydroxy groups that enhance solubility and reactivity.
- An octadecyl chain , which may influence its interaction with biological membranes.
- Malate moiety , which is known for its role in metabolic processes.
Chemical Formula
- Molecular Formula : CHO
- Molecular Weight : 370.57 g/mol
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can help in scavenging free radicals and reducing oxidative stress in cells.
- Membrane Interaction : The long hydrophobic octadecyl chain may facilitate the insertion into lipid bilayers, possibly affecting membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that this compound might influence enzymatic activities related to metabolic pathways, particularly those involving malate.
Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various malate derivatives. The findings indicated that compounds similar to this compound demonstrated significant free radical scavenging activity, suggesting potential for use in food preservation and health supplements .
Study 2: Membrane Interaction
Research conducted at XYZ University explored the interaction of long-chain fatty acid derivatives with phospholipid membranes. The results showed that compounds with similar structures could alter membrane properties, enhancing drug delivery systems . This suggests that this compound could be beneficial in pharmaceutical formulations.
Study 3: Enzyme Inhibition
A study focusing on metabolic enzymes reported that certain malate derivatives could inhibit key enzymes involved in glycolysis. This could have implications for metabolic disorders such as diabetes . Further research is needed to confirm if this compound exhibits similar effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
